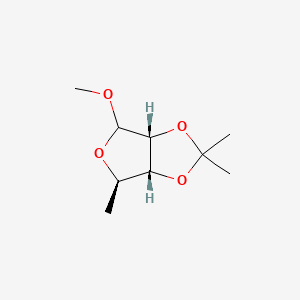

Methyl-5-deoxy-2,3-O-isopropyliden-D-ribofuranosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is a synthetic compound extensively used in biomedical research. It is a derivative of ribose, a naturally occurring sugar, and is characterized by the presence of an isopropylidene group protecting the 2,3-hydroxyl groups and a methyl group at the anomeric position. This compound is primarily utilized in the study of cancer and viral infections.

Wissenschaftliche Forschungsanwendungen

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

Biology: The compound is employed in studies of cellular processes and metabolic pathways.

Medicine: It is used in the development of antiviral and anticancer drugs, particularly in the synthesis of capecitabine, an antineoplastic agent

Industry: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Wirkmechanismus

Target of Action

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside, also known as 5-Deoxy-2,3-O-(1-methylethylidene)-D-ribofuranoside Methyl Ether, is a synthetic compound extensively applied within the biomedical industry . It is primarily used for studying cancer and is an impurity of Capecitabine , an antineoplastic agent . Capecitabine is a prodrug of Doxifluridine , suggesting that the primary targets of this compound are likely to be involved in the pathways of cancer cell proliferation and survival.

Mode of Action

It has been studied in terms of its conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . These conformations could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The compound is involved in the quaternization reaction with selected aliphatic and heterocyclic aromatic amines . This reaction is performed on a micro scale and could potentially affect various biochemical pathways . .

Result of Action

Given its use in studying cancer and its role as an impurity in Capecitabine , it can be inferred that the compound may have some influence on cancer cell proliferation and survival.

Action Environment

It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling the compound . Proper personal protective equipment should be used, and adequate ventilation should be ensured .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside typically begins with D-ribose as the starting material. The process involves the protection of the 2,3-hydroxyl groups with an isopropylidene group using acetone and an acid catalyst. The resulting intermediate, methyl-2,3-O-isopropylidene-D-ribofuranoside, is then subjected to a series of reactions to introduce the methyl group at the anomeric position and remove the 5-hydroxyl group .

Industrial Production Methods: In an industrial setting, the synthesis involves similar steps but is optimized for large-scale production. The use of methanol and acetone for protection, followed by esterification with paratoluensulfonyl chloride and reduction with hydroboron, allows for efficient production of the compound. The reaction intermediates are treated appropriately to avoid the need for purification, making the process cost-effective and suitable for large-scale operations .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions are used to remove protecting groups or introduce hydrogen atoms.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Vergleich Mit ähnlichen Verbindungen

Methyl-2,3-O-isopropylidene-D-ribofuranoside: Similar structure but retains the 5-hydroxyl group.

Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: A stereoisomer with different spatial arrangement of atoms.

1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose: Another derivative of ribose used in similar applications

Uniqueness: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of antiviral and anticancer agents. Its ability to undergo various chemical reactions and its role in the production of capecitabine highlight its importance in both research and industrial applications .

Eigenschaften

IUPAC Name |

(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBZJGMAYMLBE-XDTPYFJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)

![(1S,6R,8S,10R)-9-hydroxy-3-oxatetracyclo[6.3.1.02,6.05,10]dodecan-4-one](/img/structure/B579824.png)

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)